ALDH3A1 Inhibition: 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde vs. Reference Inhibitor CB29
5-(2-Chloroacetyl)-2-hydroxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 900 nM, measured via spectrophotometric assay using benzaldehyde as substrate with a 1-minute preincubation [1]. In a separate assay format using full-length human ALDH3A1 expressed in E. coli with a 2-minute preincubation, the IC50 was 1,500 nM [2]. By comparison, the widely cited reference ALDH3A1 inhibitor CB29 exhibits an IC50 of 16,000 nM under analogous benzaldehyde-oxidation conditions , representing an approximately 18-fold difference in potency favoring the target compound. The chloroacetyl moiety likely contributes to this enhanced potency through covalent or strong reversible interaction with the active-site cysteine (Cys243) of ALDH3A1, a mechanism unavailable to non-electrophilic salicylaldehyde derivatives.
| Evidence Dimension | ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM (1 min preincubation); IC50 = 1,500 nM (2 min preincubation, full-length human ALDH3A1 in E. coli BL21(DE3)) |
| Comparator Or Baseline | CB29: IC50 = 16,000 nM (benzaldehyde oxidation assay, human ALDH3A1) |
| Quantified Difference | ~18-fold lower IC50 (900 nM vs. 16,000 nM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric detection; preincubation 1–2 min; pH 7.5 |
Why This Matters
For procurement decisions in ALDH3A1-targeted drug discovery, the 18-fold greater potency of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde relative to the established reference inhibitor CB29 translates to lower compound consumption per assay, reduced solvent burden, and a more tractable starting point for structure–activity relationship (SAR) optimization.
- [1] BindingDB. BDBM50447059 (CHEMBL3112689; US9328112, A64): IC50 900 nM, inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis. View Source
- [2] BindingDB. BDBM50448797 (CHEMBL3128213): IC50 1,500 nM, inhibition of full-length human ALDH3A1 expressed in E. coli BL21(DE3), 2 min preincubation, benzaldehyde substrate. View Source
